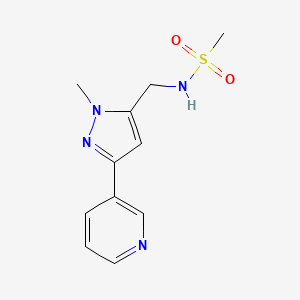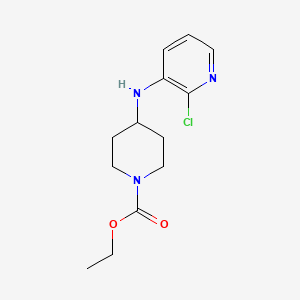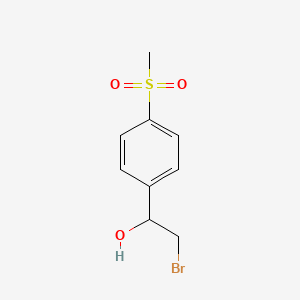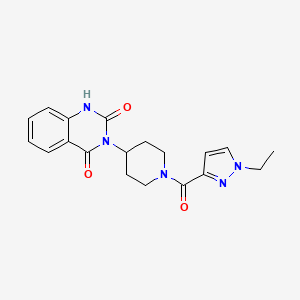
N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 . It is used for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.29 . The boiling point of this compound is predicted to be 401.2°C .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Improvement
One study discusses the significance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives, highlighting the design, synthesis, and exploration of biological activity. The stereochemical configuration directly influences the biological properties of these compounds, emphasizing the need for the preparation of enantiomerically pure substances for enhanced pharmacological benefits (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
Another study outlines the versatility of the pyrrolidine scaffold in drug discovery, especially for treating human diseases. The pyrrolidine ring, due to its unique properties such as sp3-hybridization and non-planarity, serves as a crucial component in the development of bioactive molecules with target selectivity. This review encompasses various synthetic strategies and the impact of steric factors on biological activity, providing insights into the design of new pyrrolidine compounds (Li Petri et al., 2021).
Novel Synthesis and Pharmaceutical Impurities
The novel methods for the synthesis of omeprazole and the study of pharmaceutical impurities in proton pump inhibitors are reviewed, shedding light on the development of proton pump inhibitors and their impurities. This paper emphasizes the novel synthesis process for pharmaceutical impurities, aiming to achieve expected yield and process efficiency. It also discusses the importance of synthesized impurities as standard impurities for further studies (Saini et al., 2019).
Weinreb and Their Derivatives in Synthesis
Weinreb amides or N-methoxy-N-methylamides are highlighted for their efficiency in organic synthesis. The review covers the development of Weinreb amides synthesis, showcasing their role as intermediates in transforming carboxylic acids, acid chlorides, and esters to aldehydes or ketones. This methodology underscores the importance of Weinreb amides in preventing over-addition and enabling significant transformations (Khalid et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-12(17-2)11(8-9)15-13(16)10-4-3-7-14-10/h5-6,8,10,14H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPEILKBFQKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)
![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)